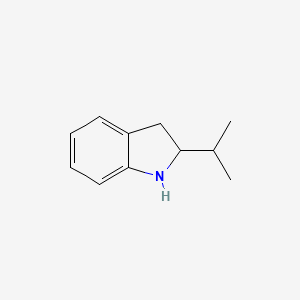







|
REACTION_CXSMILES
|
Cl.C(O[C@H](C)C([N:13]1[C:21]2[C:16](=[CH:17][CH:18]=[CH:19][CH:20]=2)[CH2:15][CH:14]1[CH:22]([CH3:24])[CH3:23])=O)C1C=CC=CC=1.ClC1N=C(Cl)C=C(OC)N=1>C(O)C>[CH:22]([CH:14]1[CH2:15][C:16]2[C:21](=[CH:20][CH:19]=[CH:18][CH:17]=2)[NH:13]1)([CH3:24])[CH3:23]
|


|
Name
|
|
|
Quantity
|
5.6 mL
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
|
Name
|
(R)-2-benzyloxy-1-(2-isopropyl-2,3-dihydroindol-1-yl)propan-1-one
|
|
Quantity
|
1.2 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C1=CC=CC=C1)O[C@@H](C(=O)N1C(CC2=CC=CC=C12)C(C)C)C
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=NC(=CC(=N1)Cl)OC
|
|
Name
|
|
|
Quantity
|
34 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)O
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
120 °C
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
TEMPERATURE
|
|
Details
|
is then cooled to ambient temperature
|
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated to dryness under reduced pressure
|
|
Type
|
EXTRACTION
|
|
Details
|
The mixture is extracted with 2×120 ml of dichloromethane
|
|
Type
|
WASH
|
|
Details
|
washed with water
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over magnesium sulfate
|
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated to dryness under reduced pressure
|
|
Type
|
CUSTOM
|
|
Details
|
The residue is purified by chromatography on a 70 g cartridge of 15-40 μm silica, elution
|
|
Type
|
WASH
|
|
Details
|
with a 95/5 v/v cyclohexane/ethyl acetate mixture at a flow rate of 50 ml/min, and then on a 30 g cartridge of 15-40 μm silica, elution
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)(C)C1NC2=CC=CC=C2C1
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 0.26 g | |
| YIELD: CALCULATEDPERCENTYIELD | 43.5% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |